6-Bromo-4,7-dichloro-3-methylquinolin-8-amine
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Overview
Description
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C₁₀H₇BrCl₂N₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methylquinoline, followed by amination at the 8-position. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl or styrene derivatives.
Scientific Research Applications
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4,7-Dichloroquinoline
- 3-Methylquinoline
Uniqueness
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is unique due to the combination of bromine, chlorine, and methyl groups on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H7BrCl2N2 |
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Molecular Weight |
305.98 g/mol |
IUPAC Name |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
OJSSWCBDSYWCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)Br)Cl |
Origin of Product |
United States |
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